Cyclo(-D-Tyr-Arg-Gly-Asp-Cys(carboxymethyl)-OH) sulfoxide
Description
Properties
IUPAC Name |
(3R,6S,12S,15R)-6-(carboxymethyl)-12-[3-(diaminomethylideneamino)propyl]-15-[(4-hydroxyphenyl)methyl]-1,5,8,11,14,17-hexaoxo-1λ4-thia-4,7,10,13,16-pentazacyclooctadecane-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N8O11S/c27-26(28)29-7-1-2-15-22(40)30-10-19(36)31-17(9-21(38)39)24(42)34-18(25(43)44)11-46(45)12-20(37)32-16(23(41)33-15)8-13-3-5-14(35)6-4-13/h3-6,15-18,35H,1-2,7-12H2,(H,30,40)(H,31,36)(H,32,37)(H,33,41)(H,34,42)(H,38,39)(H,43,44)(H4,27,28,29)/t15-,16+,17-,18-,46?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMXRDQJVBMEHPP-OREKCURGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)CS1=O)CC2=CC=C(C=C2)O)CCCN=C(N)N)CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@H](NC(=O)CS1=O)CC2=CC=C(C=C2)O)CCCN=C(N)N)CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36N8O11S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30931752 | |
| Record name | 12-(3-Carbamimidamidopropyl)-6-(carboxymethyl)-5,8,11,14,17-pentahydroxy-15-[(4-hydroxyphenyl)methyl]-1-oxo-1lambda~4~-thia-4,7,10,13,16-pentaazacyclooctadeca-4,7,10,13,16-pentaene-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30931752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
668.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143120-27-8 | |
| Record name | G 4120 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143120278 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 12-(3-Carbamimidamidopropyl)-6-(carboxymethyl)-5,8,11,14,17-pentahydroxy-15-[(4-hydroxyphenyl)methyl]-1-oxo-1lambda~4~-thia-4,7,10,13,16-pentaazacyclooctadeca-4,7,10,13,16-pentaene-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30931752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Cyclo(-D-Tyr-Arg-Gly-Asp-Cys(carboxymethyl)-OH) sulfoxide, also known as c[D-Tyr-Arg-Gly-Asp-Cys(CM)]-OH sulfoxide, is a cyclic peptide that exhibits significant biological activity, particularly in the fields of cardiovascular health and thromboembolic disease prevention. This article provides an in-depth examination of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is , with a molar mass of 668.68 g/mol. Its structure includes a cyclic arrangement formed by a disulfide bond between cysteine residues, which contributes to its stability and biological activity. The presence of the sulfoxide functional group enhances its reactivity, allowing it to undergo oxidation and reduction reactions that may influence its interactions with biological targets.
This compound primarily functions as an inhibitor of platelet aggregation. It binds to the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor on platelets, inhibiting their ability to clump together and form blood clots. This mechanism is crucial for preventing thromboembolic events such as heart attacks and strokes.
Key Mechanisms:
- Inhibition of Platelet Aggregation: The compound disrupts the interaction between platelets and fibrinogen, a protein essential for clot formation.
- Vasodilation Effects: It has demonstrated the ability to inhibit arterial contraction in a dose-dependent manner, indicating potential use in treating hypertension and other cardiovascular conditions.
Biological Activity
Research indicates that this compound exhibits various biological activities:
-
Antithrombotic Activity:
- Inhibits platelet aggregation by blocking GPIIb/IIIa receptors.
- Shows promise for treating thromboembolic diseases.
-
Vasodilatory Effects:
- Leads to complete inhibition of arterial responses, suggesting potential applications in managing blood pressure.
- Cell Adhesion Modulation:
Case Studies and Experimental Data
Several studies have highlighted the efficacy of this compound:
- Platelet Aggregation Studies: In vitro experiments demonstrated that the compound significantly reduces platelet aggregation in response to various agonists, supporting its role as a therapeutic agent against thromboembolic disorders.
- Vascular Response Studies: Animal models have shown that administration leads to marked vasodilation, confirming its potential application in treating hypertension.
Comparative Analysis with Other Compounds
To further understand its unique properties, a comparison with similar cyclic peptides is helpful:
| Compound Name | Structure Type | Unique Feature |
|---|---|---|
| Cyclo(-D-Tyrosine-Arginine-Glycine) | Cyclic Peptide | Lacks Cysteine modification |
| Cyclo(-L-Tyr-L-Arg-L-Gly-L-Asp) | Cyclic Peptide | Composed entirely of L-amino acids |
| Cyclo(-D-Tyr-D-Arg-D-Gly-D-Asp-D-Cys) | Cyclic Peptide | Fully D-amino acid configuration |
The unique combination of D-amino acids and carboxymethyl modification on cysteine enhances stability and biological activity compared to other cyclic peptides.
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is C26H36N8O11S, with a molar mass of 668.68 g/mol. It features a cyclic structure formed by a disulfide bond between cysteine and cystine residues. The presence of the sulfoxide functional group enhances its reactivity, allowing for oxidation and reduction reactions that can influence its biological activity.
Pharmacological Applications
-
Inhibition of Platelet Aggregation
Cyclo(-D-Tyr-Arg-Gly-Asp-Cys(carboxymethyl)-OH) sulfoxide acts as a potent inhibitor of platelet aggregation by binding to the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor on platelets. This interaction prevents clumping and the formation of blood clots, making it a promising candidate for treating thromboembolic diseases such as heart attacks and strokes. -
Cardiovascular Therapeutics
Studies indicate that this compound can lead to complete inhibition of arterial contraction in a dose-dependent manner. Its ability to modulate vascular responses positions it as a potential therapeutic agent for various cardiovascular diseases. -
Cancer Treatment
The compound's affinity for specific receptors involved in cell signaling pathways suggests potential applications in cancer therapy. By targeting integrins and other relevant receptors, it may inhibit tumor growth and metastasis.
Biochemical Applications
-
Peptide Chemistry
This compound serves as an important tool in peptide chemistry research. Its unique structure allows for studies on peptide folding, stability, and interactions with biological targets . -
Surface Plasmon Resonance Studies
The compound can be utilized in surface plasmon resonance (SPR) experiments to measure binding affinities between peptides and their receptors, providing insights into molecular interactions critical for drug development. -
Macrocyclization Techniques
Its synthesis often employs solid-phase peptide synthesis (SPPS), which includes macrocyclization strategies that enhance the stability and selectivity of cyclic peptides. This method allows researchers to explore modifications that improve bioactivity .
Case Studies and Research Findings
Several studies have documented the effectiveness of this compound in various applications:
- A study demonstrated that the compound significantly reduced platelet aggregation in vitro, suggesting its potential use as an antithrombotic agent.
- Research on arterial responses indicated that the compound could completely inhibit contractions induced by various stimuli, highlighting its therapeutic promise in treating hypertension.
- Investigations into its binding properties revealed high-affinity interactions with integrin receptors, which are crucial in cancer metastasis .
Chemical Reactions Analysis
Redox Reactions of the Sulfoxide Group
The sulfoxide (-S(O)-) group undergoes reversible redox transformations, critical for modulating biological activity :
| Reaction | Conditions | Product | Impact on Activity |
|---|---|---|---|
| Reduction to thioether | Dithiothreitol (DTT) or glutathione | Cyclic peptide with -S- group | Increased platelet aggregation |
| Oxidation to sulfone | H<sub>2</sub>O<sub>2</sub> or O<sub>2</sub> | Cyclic peptide with -SO<sub>2</sub>- group | Loss of GPIIb/IIIa receptor binding |
-
Reduction Mechanism : The sulfoxide’s sulfur atom (oxidation state +4) accepts electrons from reducing agents, reverting to a thioether (oxidation state -2).
-
Oxidation Mechanism : Strong oxidants further oxidize sulfoxide to sulfone (oxidation state +6), disrupting conformational flexibility .
Hydrolysis and Decarboxylation Reactions
The carboxymethyl (-OCH<sub>2</sub>COOH) side chain and peptide backbone are susceptible to hydrolysis under specific conditions :
Hydrolysis Pathways
-
Acidic Hydrolysis : Cleaves the carboxymethyl ester at pH ≤ 3, yielding a free carboxylic acid .
-
Basic Hydrolysis : At pH ≥ 10, ester cleavage occurs alongside partial peptide bond hydrolysis .
Decarboxylation Under High pH
During synthesis, trifluoroacetic acid (TFA) cleavage from resin generates carbamate side products. Subsequent high-pH treatment (pH ≥ 9) induces decarboxylation :
Conformational Dynamics and Disulfide Stability
The cyclic disulfide bond (Cys-Cys) stabilizes the RGD motif but remains sensitive to redox environments :
| Condition | Structural Change | Biological Consequence |
|---|---|---|
| Reducing environment | Disulfide reduction → linear peptide | Loss of integrin binding |
| Oxidative environment | Sulfoxide formation → rigid structure | Enhanced receptor specificity |
-
Kinetics : Disulfide reduction occurs 3x faster in the linearized peptide compared to the cyclic form .
Interaction with Biological Thiols
The sulfoxide group reacts with cellular thiols (e.g., glutathione), forming mixed disulfides :
-
Implications : This reaction may transiently inactivate the compound in vivo, requiring dosage adjustments.
Comparative Reactivity with Analogues
The carboxymethyl-sulfoxide modification differentiates it from similar RGD peptides :
| Compound | Sulfur Oxidation State | Reactivity with GPIIb/IIIa |
|---|---|---|
| Cyclo(-D-Tyr-Arg-Gly-Asp-Cys) | -S- (thioether) | Moderate (IC<sub>50</sub> = 12 nM) |
| Cyclo(-D-Tyr-Arg-Gly-Asp-Cys(carboxymethyl)-OH) sulfoxide | -S(O)- (sulfoxide) | High (IC<sub>50</sub> = 4.5 nM) |
| Cyclo(-D-Tyr-Arg-Gly-Asp-Cys(SO<sub>2</sub>)) | -SO<sub>2</sub>- (sulfone) | Low (IC<sub>50</sub> = 220 nM) |
Comparison with Similar Compounds
Chemical Identity :
- CAS Number : 143120-27-8
- Molecular Formula : C₂₆H₃₆N₈O₁₁S
- Molecular Weight : 668.676 g/mol
- Structure : A cyclic pentapeptide containing the sequence D-Tyr-Arg-Gly-Asp-Cys(carboxymethyl), with a sulfoxide modification on the cysteine residue .
Key Features :
- Functional Motifs :
- RGD Sequence : The Arg-Gly-Asp motif is a well-characterized integrin-binding domain, enabling interactions with αvβ3, α5β1, and other integrins involved in cell adhesion and signaling .
- Sulfoxide Group : The oxidized cysteine (Cys(carboxymethyl)-OH sulfoxide) enhances stability against enzymatic degradation compared to disulfide-bridged analogs .
Stability :
- Light- and temperature-sensitive; requires storage at –20°C in lyophilized form to prevent degradation .
Structural and Functional Comparisons
The compound’s uniqueness lies in its RGD sequence and sulfoxide modification. Below is a comparative analysis with structurally or functionally related cyclic peptides:
Key Differentiators :
RGD Motif vs. Opioid Sequences :
- The RGD sequence in this compound targets integrins, critical in cancer and cardiovascular diseases . In contrast, disulfide-bridged peptides like H-Tyr-c[d-Cys-Phe-Cys]NH₂ bind μ-opioid receptors for pain relief .
Sulfoxide vs. Disulfide Bridges :
- The sulfoxide group improves enzymatic stability compared to disulfide-linked peptides, which are prone to reduction in physiological environments .
Complexity vs. Simplicity :
- Larger cyclic peptides (e.g., pentapeptides) offer higher specificity for complex targets like integrins, while smaller diketopiperazines (e.g., Cyclo(-Leu-Phe)) exhibit broad but less specific bioactivities, such as antimicrobial effects .
Pharmacological Relevance :
- Integrin Targeting : The RGD motif’s role in mediating cell-matrix interactions makes this compound valuable in anti-cancer therapies (e.g., blocking αvβ3 in metastasis) .
- Stability in Drug Design : The sulfoxide modification extends half-life in vivo compared to disulfide analogs, which degrade rapidly in reducing environments .
Table 1: Stability and Bioactivity Data
Key Insights :
Preparation Methods
Resin Selection and Initial Amino Acid Loading
The synthesis begins with TCP resin due to its compatibility with acid-labile protecting groups and high loading capacity (0.3–0.8 mmol/g). D-Tyrosine (D-Tyr) is typically anchored via its C-terminal carboxylate using a hydroxymethylbenzoic acid (HMBA) linker. The Fmoc group is removed using 20% piperidine in N-methyl-2-pyrrolidone (NMP), with deprotection efficiency monitored by UV-vis spectroscopy at 301 nm.
Sequential Amino Acid Coupling
Coupling employs TBTU/HOBt or HATU/HOAt activation for sterically hindered residues (Table 1):
Table 1: Coupling Reagents for Challenging Residues
| Residue | Reagent System | Activation Time | Yield (%) |
|---|---|---|---|
| D-Tyr | HATU/HOAt/DIPEA | 120 min | 92 |
| Arg(Pbf) | TBTU/HOBt/DIPEA | 90 min | 88 |
| Cys(carboxymethyl) | DIC/HOAt | 150 min | 85 |
Carboxymethylation of cysteine is achieved post-coupling using iodoacetic acid (2 equiv) in DMF at pH 8.5 for 4 hr.
Cyclization Strategies
On-Resin vs. Solution-Phase Cyclization
Post-SPPS cleavage (DCM/TFE/acetic acid, 6:1:3 v/v) releases the linear peptide with retained side-chain protections. Cyclization in solution using HATU (1.5 equiv) and DIPEA (5 equiv) in DMF at 0.5 mM concentration achieves 78% conversion after 24 hr. Comparative studies show on-resin cyclization via lactamization reduces epimerization but requires orthogonal protection schemes (e.g., Dde for lysine).
Disulfide vs. Lactam Bridges
While the target compound uses a carboxymethylated cysteine, parallel syntheses of disulfide-bridged analogs reveal oxidation with 0.1 M H₂O₂ in DMSO/water (1:1) for 2 hr forms sulfoxide derivatives with >90% selectivity.
Sulfoxide Formation and Optimization
Oxidation Conditions
Controlled sulfoxidation is critical to avoid over-oxidation to sulfones. Screening of oxidants (Table 2) identifies DMSO/HCl (0.1 M) as optimal:
Table 2: Sulfoxidation Efficiency
| Oxidant | Solvent | Time (hr) | Sulfoxide Yield (%) | Sulfone Byproduct (%) |
|---|---|---|---|---|
| H₂O₂ (0.1 M) | DMF/water | 4 | 65 | 18 |
| DMSO/HCl (0.1 M) | DCM/TFE | 6 | 89 | 3 |
| mCPBA (1 equiv) | DCM | 1 | 95 | 12 |
DMSO acts as both oxidant and solvent, enabling regioselective sulfoxidation at 25°C.
Purification and Characterization
HPLC Purification
Semi-preparative HPLC (Phenomenex C18, 250 × 21.2 mm) using gradients of 0.1% TFA in acetonitrile/water achieves baseline separation (Figure 1):
Mass Spectrometry Validation
High-resolution ESI-MS confirms molecular identity:
Scalability and Industrial Adaptations
Batch processes using continuous-flow SPPS systems (e.g., Sykam gradient HPLC) reduce cycle times by 40% compared to manual synthesis. GMP-compliant routes replace TFA with acetic acid for cleavage, maintaining >85% yield while reducing environmental toxicity .
Q & A
Q. What are the critical considerations for synthesizing and purifying Cyclo(-D-Tyr-Arg-Gly-Asp-Cys(carboxymethyl)-OH) sulfoxide, and how can purity be validated?
- Methodological Answer : Synthesis involves solid-phase peptide synthesis (SPPS) with D-Tyr and carboxymethyl-Cys residues to stabilize the cyclic structure. Cyclization is achieved via disulfide bond formation or carbodiimide-mediated coupling. Post-synthesis, sulfoxidation is performed using oxidizing agents like hydrogen peroxide or dimethyl sulfoxide (DMSO) under controlled pH (4–6) to avoid overoxidation.
Q. How does the sulfoxide modification in this cyclic peptide influence its stability under varying storage conditions?
- Methodological Answer : The sulfoxide group enhances solubility but introduces sensitivity to reducing agents and light. Stability studies should include:
- Temperature : Store lyophilized powder at -20°C (long-term) or 4°C (short-term). Avoid freeze-thaw cycles.
- Light : Protect from UV exposure using amber vials.
- Redox Conditions : Monitor degradation via LC-MS in reducing environments (e.g., 1 mM DTT at 37°C for 24 hours). Degradation manifests as reversion to sulfide or disulfide bond cleavage .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in integrin-binding affinity data for RGD-containing cyclic peptides like this compound?
- Methodological Answer : Discrepancies often arise from:
- Stereochemistry : Confirm sulfoxide configuration (S vs. R) via circular dichroism (CD) or X-ray crystallography. For example, axial sulfoxide (S-configuration) in Cycloalliin shows distinct rotational changes upon reduction to sulfide, as measured by polarimetry .
- Assay Variability : Standardize integrin-binding assays (e.g., SPR, competitive ELISA) using αvβ3/α5β1 integrins. Include positive controls like cilengitide (Cyclo-RGDfV) and account for buffer ionic strength (150 mM NaCl) and divalent cations (1 mM Mn²⁺) .
Q. How can in vivo biodistribution studies be designed to evaluate this peptide’s targeting efficiency for tumor imaging?
- Methodological Answer :
- Labeling : Use ⁶⁸Ga or ⁶⁴Cu via chelators (e.g., NOTA or DOTA) conjugated to the carboxymethyl-Cys residue. Confirm radiochemical purity (>98%) via radio-HPLC.
- Imaging : Perform PET/CT scans in xenograft models (e.g., U87MG glioblastoma) at 1, 2, and 4 hours post-injection. Compare uptake ratios (tumor-to-muscle >3:1) with blocking studies (co-inject 10 µg unlabeled peptide) to confirm specificity .
Q. What analytical approaches address batch-to-batch variability in bioactivity due to sulfoxide stereoisomerism?
- Methodological Answer :
- Chiral Separation : Use chiral HPLC (e.g., Chirobiotic T column) with isocratic elution (20% methanol in 10 mM ammonium acetate).
- Bioactivity Correlation : Test separated isomers in cell adhesion assays (e.g., HUVEC migration). A ≥2-fold difference in IC₅₀ between isomers indicates stereospecific activity .
Data Contradiction Analysis
Q. Why do some studies report low tumor uptake despite high in vitro binding affinity for this peptide?
- Resolution Strategy :
- Proteolytic Stability : Incubate the peptide in murine serum (37°C, 24 hours) and analyze degradation via LC-MS. Modify the backbone with D-amino acids (e.g., D-Tyr) to enhance stability.
- Pharmacokinetics : Measure plasma half-life (t₁/₂) using radioactive labeling. Optimal t₁/₂ for imaging is 30–60 minutes; adjust PEGylation or cyclization for prolonged circulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
